molecular formula C7H5BrF2OS B1410453 4-Bromo-2-(difluoromethoxy)thiophenol CAS No. 1805024-30-9

4-Bromo-2-(difluoromethoxy)thiophenol

Cat. No.: B1410453
CAS No.: 1805024-30-9
M. Wt: 255.08 g/mol
InChI Key: JTEUZAXLGXKVLG-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)thiophenol is a chemical compound characterized by the presence of a bromine atom, a difluoromethoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)thiophenol typically involves multiple steps. One common method includes the bromination of 2-(difluoromethoxy)thiophenol under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)thiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)thiophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)thiophenol involves its interaction with specific molecular targets. The bromine atom and difluoromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The thiophenol moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(difluoromethoxy)thiophenol is unique due to the presence of both a bromine atom and a difluoromethoxy group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2OS/c8-4-1-2-6(12)5(3-4)11-7(9)10/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEUZAXLGXKVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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